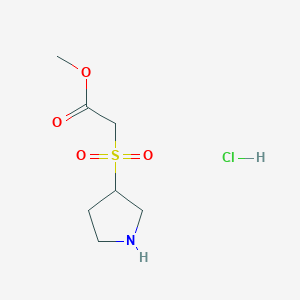

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Description

Chemical Identity and Classification

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is characterized by the systematic International Union of Pure and Applied Chemistry name methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride, with the Chemical Abstracts Service registry number 1820687-97-5. The compound possesses a molecular formula of C7H14ClNO4S and exhibits a molecular weight of 243.71 grams per mole, establishing its position within the sulfonamide derivative classification. The structural architecture features a pyrrolidine ring directly connected to a sulfonyl group, which is further linked to an acetate methyl ester moiety, with the entire structure existing as a hydrochloride salt form to enhance solubility and stability characteristics.

The compound's structural framework can be systematically analyzed through its component parts, beginning with the five-membered pyrrolidine ring that serves as the core heterocyclic foundation. This saturated nitrogen-containing ring system contributes significantly to the three-dimensional spatial arrangement of the molecule, providing conformational flexibility that is characteristic of pyrrolidine-based pharmaceutical compounds. The sulfonyl functional group (-SO2-) acts as a bridging element that connects the pyrrolidine ring to the acetate portion of the molecule, creating a sulfonamide linkage that is fundamental to the compound's chemical classification.

| Property | Value | Description |

|---|---|---|

| Chemical Abstracts Service Number | 1820687-97-5 | Official registry identification |

| Molecular Formula | C7H14ClNO4S | Elemental composition |

| Molecular Weight | 243.71 g/mol | Molar mass including hydrochloride |

| International Union of Pure and Applied Chemistry Name | methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride | Systematic nomenclature |

| Simplified Molecular Input Line Entry System | COC(=O)CS(=O)(=O)C1CCNC1.Cl | Linear structural representation |

The classification of this compound as a sulfonamide derivative places it within a historically significant category of pharmaceutical agents that have demonstrated broad therapeutic utility across multiple medical applications. Sulfonamides are characterized by the presence of the sulfonamide functional group R-SO2-NR2, which consists of a sulfonyl group connected to an amine group, creating a relatively unreactive but pharmacologically important structural motif. In the case of this compound, the sulfonyl group is directly attached to the pyrrolidine ring rather than to a typical amine group, creating a unique structural variant within the broader sulfonamide family.

The heterocyclic nature of the compound is defined by the presence of the pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. This classification is particularly significant in modern medicinal chemistry, as pyrrolidine-containing compounds have gained considerable attention due to their ability to provide enhanced three-dimensional molecular coverage and improved pharmacophore space exploration capabilities. The non-planarity of the pyrrolidine ring, combined with its characteristic pseudorotation phenomenon, contributes to the compound's unique spatial arrangement and potential for selective biological interactions.

Historical Context in Sulfonamide Chemistry

The historical development of sulfonamide chemistry provides essential context for understanding the significance of this compound within the broader evolution of pharmaceutical science. The sulfonamide class of compounds represents one of the most profound therapeutic revolutions in the history of medicine, with the first sulfonamide synthesized as early as 1908 by a German chemist. However, the true therapeutic potential of these compounds remained unrealized until the 1930s, when systematic research into their antibacterial properties began to yield significant clinical results.

The pivotal breakthrough in sulfonamide development occurred in 1927 when the Bayer subsidiary of the I. G. Farbenindustrie initiated comprehensive screening of various dyes for antibacterial effects in animal models under the direction of Dr. Gerhard Domagk. This research program was based on the innovative hypothesis that incorporating a sulfamyl group into dye molecules might enhance their antibacterial activity. The systematic approach to compound modification and biological testing established during this period laid the foundation for modern structure-activity relationship studies that continue to guide pharmaceutical development today.

The discovery of Prontosil in December 1932 marked a watershed moment in sulfonamide chemistry, as this sulfonamide-containing dye demonstrated specific and effective activity against streptococcal infections in experimental animals. This breakthrough not only validated the therapeutic potential of sulfonamide compounds but also established the principle that synthetic chemical modifications could be used to enhance biological activity. The success of Prontosil paved the way for the systematic development of numerous sulfonamide derivatives, each designed to address specific therapeutic challenges or improve upon the pharmacological properties of existing compounds.

The evolution of sulfonamide chemistry throughout the twentieth century demonstrated the versatility of this chemical scaffold for addressing diverse therapeutic needs. Beyond their original antibacterial applications, sulfonamide derivatives have been developed for oral hypoglycemic treatments, antitumor therapies, antiviral applications, antiepileptic treatments, antihypertensive medications, and anti-inflammatory agents. This remarkable diversity of therapeutic applications has established sulfonamides as one of the most successful and enduring chemical scaffolds in pharmaceutical development.

| Historical Milestone | Year | Significance | Impact on Development |

|---|---|---|---|

| First sulfonamide synthesis | 1908 | Initial chemical discovery | Established basic structural framework |

| Bayer screening program initiation | 1927 | Systematic biological evaluation | Introduced structure-activity relationship concepts |

| Prontosil discovery | 1932 | First clinically effective sulfonamide | Validated therapeutic potential |

| Sulfanilamide identification | 1935 | Active metabolite discovery | Refined understanding of mechanism |

| Broad therapeutic expansion | 1940s-present | Multiple therapeutic applications | Demonstrated scaffold versatility |

The contemporary relevance of sulfonamide chemistry is exemplified by the continued development of novel derivatives such as this compound, which represents the modern approach to pharmaceutical innovation through the combination of established therapeutic scaffolds with novel heterocyclic systems. This compound embodies the historical progression from simple sulfonamide structures to complex, multi-functional molecules designed to address specific therapeutic targets with enhanced selectivity and efficacy.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its embodiment of current trends toward the integration of multiple pharmacophore elements within single molecular entities. Heterocyclic chemistry has emerged as a central pillar of modern pharmaceutical research, with nitrogen-containing heterocycles forming the structural foundation for a vast majority of clinically successful drugs derived from both synthetic and natural sources. The pyrrolidine ring system present in this compound represents one of the most versatile and widely utilized saturated heterocyclic scaffolds in contemporary medicinal chemistry.

The five-membered pyrrolidine ring offers several distinct advantages that make it particularly valuable for pharmaceutical applications and research investigations. The sp3-hybridization of the ring carbons allows for efficient exploration of pharmacophore space, providing three-dimensional molecular arrangements that can engage with biological targets in ways that planar aromatic systems cannot achieve. This three-dimensional character is further enhanced by the phenomenon of pseudorotation, whereby the pyrrolidine ring can adopt multiple conformational states, creating dynamic structural flexibility that can optimize interactions with diverse biological targets.

Recent advances in heterocyclic chemistry research have demonstrated that pyrrolidine-containing compounds exhibit an impressive range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition properties. This broad spectrum of biological activity has established pyrrolidine derivatives as privileged scaffolds for drug discovery programs targeting multiple therapeutic areas. The combination of pyrrolidine functionality with sulfonamide groups, as exemplified by this compound, represents a strategic approach to combining two pharmacologically validated structural elements.

The stereochemical aspects of pyrrolidine-containing compounds contribute significantly to their research value and therapeutic potential. The stereogenicity of pyrrolidine ring carbons creates opportunities for the development of enantioselective compounds with distinct biological profiles, as different stereoisomers can exhibit markedly different binding modes to enantioselective proteins. This stereochemical diversity has been exploited in numerous research programs to develop compounds with enhanced selectivity and reduced off-target effects, making pyrrolidine-based molecules particularly attractive for precision medicine applications.

| Research Application | Pyrrolidine Advantage | Therapeutic Relevance | Examples |

|---|---|---|---|

| Three-dimensional pharmacophore mapping | sp3-hybridization and non-planarity | Enhanced target selectivity | Retinoic acid receptor antagonists |

| Conformational flexibility studies | Pseudorotation dynamics | Optimized protein interactions | Transient receptor potential vanilloid-4 antagonists |

| Stereochemical optimization | Multiple chiral centers | Enantioselective biological activity | Dipeptidyl peptidase-IV inhibitors |

| Multi-target drug design | Scaffold versatility | Broad therapeutic applications | Carbonic anhydrase inhibitors |

Contemporary research in heterocyclic chemistry has increasingly focused on the development of hybrid molecules that combine multiple pharmacophore elements to achieve enhanced therapeutic profiles. This compound exemplifies this approach by integrating the proven therapeutic value of sulfonamide functionality with the structural versatility of the pyrrolidine ring system. This combination creates opportunities for the development of compounds with novel mechanisms of action and improved therapeutic indices compared to compounds containing only single pharmacophore elements.

Overview of Pyrrolidine-Based Sulfonyl Compounds

Pyrrolidine-based sulfonyl compounds represent a rapidly expanding class of pharmaceutical agents that leverage the combined advantages of pyrrolidine heterocyclic chemistry and sulfonyl functional group reactivity. The integration of these two structural elements has emerged as a particularly successful strategy for developing compounds with enhanced biological activity and improved pharmacological properties across multiple therapeutic domains. The sulfonyl group serves as both a structural linker and a pharmacologically active moiety, contributing to the overall biological profile of these hybrid compounds.

The development of pyrrolidine sulfonamides has been driven by the recognition that the combination of these structural elements can provide synergistic effects that exceed the individual contributions of either component alone. Pyrrolidine rings contribute conformational flexibility and three-dimensional spatial arrangements that can optimize interactions with biological targets, while sulfonyl groups provide additional hydrogen bonding capabilities and electronic effects that can enhance binding affinity and selectivity. This structural synergy has been demonstrated in numerous research programs targeting diverse therapeutic areas.

Recent research has demonstrated the particular effectiveness of pyrrolidine sulfonamides as selective antagonists of specific biological targets, with several compounds showing promising activity in preclinical and clinical development programs. The discovery of pyrrolidine sulfonamides as selective and orally bioavailable antagonists of transient receptor potential vanilloid-4 channels exemplifies the therapeutic potential of this compound class. These compounds have shown the ability to inhibit channel-mediated pulmonary edema in animal models, demonstrating their potential for treating heart failure and related cardiovascular conditions.

The versatility of pyrrolidine-based sulfonyl compounds extends to multiple therapeutic areas, including diabetes management, where sulfonamide derivatives of pyrrolidine have been developed as dipeptidyl peptidase-IV inhibitors for type 2 diabetes treatment. These compounds have demonstrated potent in vitro efficacy, with some derivatives achieving inhibitory concentrations in the nanomolar range, indicating their potential for clinical development as antidiabetic agents. The success of these compounds validates the general approach of combining pyrrolidine and sulfonamide structural elements for pharmaceutical applications.

| Therapeutic Application | Target | Compound Example | Activity Profile |

|---|---|---|---|

| Cardiovascular disease | Transient receptor potential vanilloid-4 | Pyrrolidine sulfonamide antagonists | Selective channel inhibition |

| Type 2 diabetes | Dipeptidyl peptidase-IV | Pyrrolidine sulfonamide derivatives | Nanomolar inhibitory activity |

| Antiviral therapy | Multiple viral targets | Heterocyclic sulfonamides | Broad-spectrum antiviral effects |

| Cancer treatment | Carbonic anhydrase | Pyrrolidine-containing inhibitors | Selective enzyme inhibition |

The synthetic accessibility of pyrrolidine-based sulfonyl compounds has contributed significantly to their attractiveness as research targets and pharmaceutical development candidates. The classical synthetic approach involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under appropriate reaction conditions, providing straightforward access to a wide variety of structural analogs. This synthetic versatility allows for systematic structure-activity relationship studies and optimization of pharmaceutical properties through rational design approaches.

Properties

IUPAC Name |

methyl 2-pyrrolidin-3-ylsulfonylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)5-13(10,11)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJSGJQEQMGQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Chiral Templates

- Trans-4-hydroxy-L-proline methyl ester hydrochloride is a common chiral starting material for pyrrolidine derivatives, providing stereochemical control during synthesis.

- 2-Methylpyrroline can be hydrogenated to 2-methylpyrrolidine derivatives, which are then further functionalized.

Sulfonylation at Pyrrolidine 3-Position

- Sulfonylation is achieved by reacting pyrrolidine intermediates with sulfonyl chlorides, such as methanesulfonyl chloride, under controlled conditions.

- For example, (3R,5S)-5-(methoxycarbonyl)-1-acylpyrrolidin-3-yl methanesulfonate intermediates are synthesized by treating hydroxypyrrolidine derivatives with methanesulfonyl chloride in dichloromethane at 0 °C to room temperature, followed by aqueous washes and drying.

- Alternative sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) can be prepared via chlorination of pyridine-3-sulfonic acid derivatives using phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene solvents to avoid byproducts and improve yield and purity.

Esterification and Acylation

Catalytic Hydrogenation

- Catalytic hydrogenation is used to reduce azide intermediates or unsaturated pyrrolidine precursors.

- Catalysts such as 5% palladium on calcium carbonate (Pd/CaCO3) or platinum catalysts (e.g., platinum (IV) oxide or 5% Pt-C) are employed under mild conditions (ambient temperature, hydrogen atmosphere).

- This step is crucial for converting azide intermediates to amines or reducing double bonds in pyrrolidine rings.

Salt Formation

- The final compound is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to improve stability, crystallinity, and handling properties.

Representative Preparation Route (Summarized from Literature)

Detailed Research Findings and Analysis

- The sulfonylation step is critical and typically uses sulfonyl chlorides generated or purified to high standards to avoid impurities.

- Catalytic hydrogenation conditions are optimized to prevent racemization and maintain stereochemical integrity.

- The use of mixed alcohol solvents (ethanol/methanol) and platinum catalysts enhances hydrogenation efficiency and optical purity of intermediates.

- Purification often involves crystallization from ethyl acetate/ether mixtures or recrystallization from suitable solvents to yield high-purity products.

- The process can be conducted under inert atmosphere (nitrogen) and controlled temperature (100–160 °C) for certain steps to optimize yields and minimize side reactions.

Summary Table of Key Parameters in Preparation

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | trans-4-hydroxy-L-proline methyl ester hydrochloride | Commercially available, chiral template |

| Sulfonylation reagent | Methanesulfonyl chloride or pyridine-3-sulfonyl chloride | Requires dry, inert conditions |

| Solvents | Dichloromethane, dioxane/water, ethanol/methanol | Mixed solvents optimize reaction rates |

| Catalysts | 5% Pd/CaCO3, PtO2, 5% Pt-C | Used for hydrogenation steps |

| Temperature | 0 °C to room temperature for sulfonylation; ambient for hydrogenation; up to 160 °C for some reactions | Controlled to maintain stereochemistry |

| Purification | Extraction, washing with brine, drying, recrystallization | Ensures product purity |

| Salt formation | HCl gas or aqueous HCl | Final step to obtain hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride serves as a versatile building block in the synthesis of bioactive molecules. Its structural properties allow it to be utilized in the development of pharmaceuticals targeting various biological pathways.

Synthesis of Bioactive Compounds

- Antimicrobial Agents : The compound has been explored for its potential in synthesizing novel antimicrobial agents, particularly carbapenem derivatives that exhibit potent antibacterial activity .

- Histamine Receptor Ligands : It is also used in the preparation of histamine H3 receptor ligands, which are crucial for developing treatments for neurological disorders .

Organic Synthesis

In organic chemistry, this compound acts as a reagent in various transformations. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing sulfonamides and sulfonates.

Reaction Mechanisms

- Nucleophilic Reactions : The compound can react with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide derivatives.

- Hydrolysis and Reduction : Under specific conditions, it can undergo hydrolysis to yield pyrrolidine-3-sulfonic acid and hydrogen fluoride, or be reduced to form pyrrolidine derivatives.

Biological Research

This compound is significant in biological research due to its ability to modify proteins through enzyme inhibition.

Enzyme Inhibition Studies

The compound has been utilized to study enzyme inhibition mechanisms, particularly focusing on its interaction with nucleophilic residues within proteins. This property is crucial for understanding various biochemical pathways and developing therapeutic agents that target specific enzymes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study: Antimicrobial Development

A recent study highlighted the synthesis of carbapenem derivatives using this compound, demonstrating its efficacy against resistant bacterial strains. The derivatives showed improved antimicrobial activity compared to existing treatments, indicating a promising avenue for drug development .

Case Study: Neurological Applications

Research involving histamine H3 receptor ligands synthesized from this compound has shown potential in treating cognitive disorders, showcasing its role in neurological pharmacology .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive compounds | Effective in synthesizing antimicrobial agents |

| Organic Synthesis | Reagent for nucleophilic substitutions | Facilitates the formation of sulfonamide derivatives |

| Biological Research | Study of enzyme inhibition and protein modification | Important for understanding biochemical pathways |

| Neurological Research | Development of histamine receptor ligands | Potential treatments for cognitive disorders |

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetate moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison using data from the provided evidence:

Table 1: Key Structural and Functional Comparisons

| CAS No. | Compound Name | Key Differences from Target Compound | Similarity Score |

|---|---|---|---|

| 1126794-67-9 | Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Lacks sulfonyl group; identical backbone | 1.00 |

| 1332459-32-1 | Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride | Ethyl ester instead of methyl; (R)-stereochemistry | 0.95 |

| 95274-14-9 | Methyl 2-(pyrrolidin-3-yl)acetate | Free base (no hydrochloride) | 0.97 |

| 1024038-33-2 | (S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | (S)-stereochemistry vs. unspecified configuration | 1.00 |

| 39998-25-9 | Methyl 2-(pyridin-3-yl)acetate | Pyridine ring instead of pyrrolidine | 0.88 |

Key Findings:

Sulfonyl Group Impact : Unlike its closest analogs (e.g., CAS 1126794-67-9), the target compound contains a sulfonyl group, which likely increases its polarity and hydrogen-bonding capacity. This could enhance binding affinity in enzymatic targets but reduce membrane permeability .

Ester Variations : Replacing the methyl ester with an ethyl group (CAS 1332459-32-1) reduces similarity (0.95) due to altered lipophilicity and metabolic stability. Methyl esters are generally more reactive in hydrolysis, which may affect pharmacokinetics .

Stereochemistry : The (S)-enantiomer (CAS 1024038-33-2) has identical similarity (1.00) but may exhibit distinct biological activity compared to racemic or (R)-forms, emphasizing the need for chiral resolution in drug development .

Heterocyclic Substitution : Pyridine-based analogs (e.g., CAS 39998-25-9) show lower similarity (0.88) due to reduced basicity of the aromatic nitrogen versus pyrrolidine’s aliphatic amine, affecting solubility and target interactions .

Research Implications and Limitations

- Gaps in Evidence: None of the provided analogs include the sulfonyl moiety, limiting direct comparisons of its electronic or steric effects. Further studies on sulfonated pyrrolidine derivatives are needed.

- Practical Considerations : The hydrochloride salt form (present in the target compound and CAS 1126794-67-9) improves crystallinity and storage stability compared to free bases (e.g., CAS 95274-14-9) .

Biological Activity

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₈H₁₄ClN₁O₄S

- Molecular Weight : Approximately 243.71 g/mol

- IUPAC Name : Methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride

- SMILES Notation :

COC(=O)CS(=O)(=O)C1CCNC1.Cl

The presence of the pyrrolidine ring, sulfonyl group, and acetate functional group contributes to its biological activity. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that methyl 2-(pyrrolidine-3-sulfonyl)acetate exhibits significant pharmacological properties, particularly:

The mechanisms through which methyl 2-(pyrrolidine-3-sulfonyl)acetate exerts its biological effects are still under investigation. However, compounds with similar structures often act through:

- Enzyme Inhibition : Many sulfonamide derivatives inhibit key enzymes involved in bacterial metabolism.

- Cellular Interaction : The compound may interact with cellular receptors or pathways that regulate cell growth and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of methyl 2-(pyrrolidine-3-sulfonyl)acetate:

-

Antimicrobial Studies :

- A study reported that pyrrolidine-containing compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL .

- Another investigation highlighted broad-spectrum antifungal activity against Candida auris, suggesting similar potential for methyl 2-(pyrrolidine-3-sulfonyl)acetate .

-

Anticancer Activity :

- Research on structurally related compounds revealed promising anticancer effects against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .

- The incorporation of specific substituents was found to enhance anticancer activity significantly, suggesting a structure-activity relationship that could be applicable to methyl 2-(pyrrolidine-3-sulfonyl)acetate .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Pyrrolidine Derivative A | MRSA | 2 |

| Pyrrolidine Derivative B | E. faecium | 4 |

| Methyl 2-(pyrrolidine...) | Candida auris | <16 |

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolidine Derivative C | MCF-7 | 20 |

| Pyrrolidine Derivative D | A549 | 15 |

| Methyl 2-(pyrrolidine...) | Caco-2 | TBD |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of pyrrolidine derivatives followed by esterification. A plausible route includes reacting pyrrolidine-3-sulfonyl chloride with methyl glycolate under basic conditions (e.g., triethylamine in dichloromethane). Optimization focuses on:

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the hydrochloride salt .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Identify the pyrrolidine ring protons (δ 1.5–3.5 ppm) and sulfonyl/ester carbonyl carbons (δ 170–175 ppm). Splitting patterns distinguish axial/equatorial sulfonyl group positions .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 259.76 (C11H14ClNO2S) and fragmentation patterns (e.g., loss of HCl or methyl acetate) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl or ester groups .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid aqueous environments unless solubility in polar solvents (e.g., DMSO) is required for biological assays .

Advanced Research Questions

Q. How can researchers identify and quantify process-related impurities in this compound, and what analytical approaches are recommended?

- Methodological Answer :

- Impurity Profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Common impurities include unreacted pyrrolidine-3-sulfonyl chloride (retention time ~5.2 min) and methyl glycolate derivatives (retention time ~7.8 min) .

- Quantification : Spiking studies with reference standards (e.g., LGC Standards’ impurity E/F analogs) and calibration curves (R² >0.99) ensure accuracy .

Q. What strategies can be employed to study the compound's reactivity under different experimental conditions, and how can conflicting data from such studies be resolved?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates (pH 1–13) via UV-Vis spectroscopy (λ = 260 nm for sulfonyl group degradation). Buffer systems (e.g., phosphate for neutral pH) stabilize reaction conditions .

- Contradiction Resolution : Cross-validate using LC-MS to detect intermediate species (e.g., sulfonic acid derivatives). Statistical tools (e.g., ANOVA) assess variability across replicates .

Q. How can computational chemistry be integrated with experimental data to predict the compound's behavior in complex biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields (CHARMM/AMBER). Focus on sulfonyl group hydrogen bonding and steric effects from the pyrrolidine ring .

- QSAR Models : Corrogate experimental IC50 values (e.g., enzyme inhibition assays) with descriptors like LogP (2.31) and topological polar surface area (TPSA = 76.3 Ų) to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.